Violaceol I tetraacetate

Description

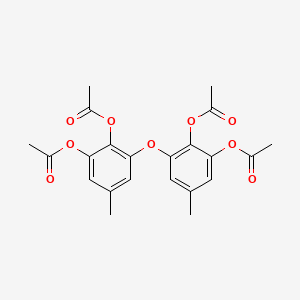

Structure

2D Structure

3D Structure

Properties

CAS No. |

68380-39-2 |

|---|---|

Molecular Formula |

C22H22O9 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

[2-acetyloxy-3-(2,3-diacetyloxy-5-methylphenoxy)-5-methylphenyl] acetate |

InChI |

InChI=1S/C22H22O9/c1-11-7-17(27-13(3)23)21(29-15(5)25)19(9-11)31-20-10-12(2)8-18(28-14(4)24)22(20)30-16(6)26/h7-10H,1-6H3 |

InChI Key |

GHNQXMCRNRWXDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(=O)C)OC(=O)C)OC2=C(C(=CC(=C2)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Biosynthetic Pathogenesis and Enzymology of Violaceol I Tetraacetate Precursors

Elucidation of Precursor Biosynthetic Pathways Pertinent to Violaceol I Tetraacetate.

The biosynthesis of the violaceol core originates from the amino acid L-tryptophan. A conserved five-gene operon, commonly designated as vioABCDE, orchestrates this molecular assembly line. The pathway initiates with the conversion of L-tryptophan into a reactive intermediate, a process catalyzed by the first enzyme in the cascade. Subsequent enzymes then act in a sequential manner to modify this intermediate, leading to the formation of the foundational violaceol structure. This multienzymatic system ensures the efficient and controlled production of the core molecule, which can then be theoretically subjected to further modifications, such as acetylation, to form compounds like this compound.

The enzymatic cascade responsible for the synthesis of the violaceol precursor is characterized by a high degree of specificity and efficiency. The key enzymes involved, encoded by the vio gene cluster, each play a distinct role in the construction of the final molecule.

| Enzyme | Gene | Function in Violaceol Precursor Biosynthesis |

| L-tryptophan oxidase | vioA | Catalyzes the FAD-dependent oxidation of L-tryptophan to form an imino-tryptophan (B1206474) intermediate. |

| Tryptophan-2-monooxygenase | vioB | Works in conjunction with VioA to produce indole-3-pyruvic acid imine. |

| Dimerizing enzyme | vioE | Catalyzes the dimerization of two molecules of the VioB product to form a key intermediate. |

| Uncharacterized protein | vioD | Believed to be involved in the rearrangement and stabilization of the dimerized intermediate. |

| Violacein (B1683560) synthase | vioC | Catalyzes the final oxidative decarboxylation and rearrangement steps to form the violacein chromophore. |

The precise interplay between these enzymes ensures the correct stereochemistry and chemical structure of the resulting violaceol precursor.

The production of the enzymes responsible for violaceol precursor biosynthesis is tightly regulated at the genetic level. The vioABCDE genes are typically organized as a single operon, allowing for the coordinated expression of all the necessary enzymes. This entire biosynthetic gene cluster is often under the control of a quorum-sensing system, which means that the production of the violaceol precursor is linked to the population density of the producing microorganisms. This intricate regulatory network ensures that the energetically expensive process of producing these complex molecules is only initiated when the bacterial population is sufficient to benefit from their production.

Isotopic Labeling Studies in Biosynthetic Pathway Delineation.

Isotopic labeling studies have been instrumental in deciphering the biosynthetic pathway of the violaceol core. By feeding microorganisms with L-tryptophan labeled with stable isotopes such as ¹³C and ¹⁵N, researchers have been able to trace the incorporation of these labeled atoms into the final violaceol molecule. These experiments have definitively confirmed that L-tryptophan is the sole precursor for the violaceol backbone and have helped to elucidate the specific rearrangements and bond formations that occur at each step of the enzymatic cascade.

Evolution of Biosynthetic Gene Clusters Related to this compound

The biosynthetic gene clusters responsible for producing violaceol-like compounds are found in a diverse range of bacteria, suggesting a complex evolutionary history. The core vio operon appears to have been subject to horizontal gene transfer, allowing for its spread across different bacterial species. Furthermore, variations in the gene content and organization of these clusters in different organisms point towards evolutionary adaptations that may lead to the production of structurally diverse violaceol derivatives. This natural diversity provides a blueprint for the potential laboratory evolution of these pathways to generate novel molecules.

Advanced Methodologies in Violaceol I Tetraacetate Chemical Synthesis and Derivatization

Automated and High-Throughput Synthesis Technologies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific studies detailing the application of automated or high-throughput synthesis technologies directly to Violaceol I tetraacetate. Research to date has predominantly focused on classical laboratory-scale synthesis and characterization of violaceol derivatives. Consequently, there are no published detailed research findings, reaction protocols, or data tables specifically documenting the automated synthesis of this compound.

However, the broader field of chemical synthesis has seen significant advancements in automation and high-throughput methodologies. These technologies are designed to accelerate the synthesis and screening of complex molecules, and while not yet applied to this compound, they represent the current state-of-the-art for rapid compound library generation and reaction optimization. In principle, these general platforms could be adapted for the synthesis and derivatization of this compound and its analogs.

The primary technologies relevant to this context include:

Robotic Synthesis Platforms: These systems utilize robotic arms to physically move vials, add reagents from stock solutions, and control reaction parameters such as temperature and mixing. They can be programmed to perform multi-step syntheses in parallel, significantly increasing the number of compounds that can be produced in a given timeframe.

Flow Chemistry Systems: In flow synthesis, reagents are continuously pumped through a network of tubes and reactors. This method allows for precise control over reaction conditions, improved safety for hazardous reactions, and easier scalability. Automated flow chemistry platforms can rapidly explore a wide range of reaction conditions to find the optimal parameters for a specific transformation, such as the acetylation of a violaceol precursor.

High-Throughput Screening (HTS): HTS involves the use of robotics, data processing, and sensitive detectors to quickly conduct millions of chemical, genetic, or pharmacological tests. In the context of synthesis, HTS can be used to rapidly screen different catalysts, solvents, and reagents to identify the most efficient conditions for a desired reaction, such as the tetra-acetylation of Violaceol I.

The hypothetical application of these technologies to this compound could enable the rapid generation of a library of derivatives. For instance, an automated platform could systematically vary the acyl groups attached to the violaceol core, creating a diverse set of esters for subsequent biological evaluation.

Interactive Data Table: General Comparison of Synthesis Methodologies

The following table provides a generalized comparison of the methodologies discussed. It is important to note that the data presented are illustrative of the technologies in general and are not derived from specific experiments involving this compound.

| Feature | Manual Synthesis | Automated Parallel Synthesis | Automated Flow Chemistry |

| Throughput | Low (1-10s of reactions) | High (100s-1000s of reactions) | Medium to High (Sequential) |

| Scalability | Difficult | Moderate | Excellent |

| Reproducibility | Operator Dependent | High | Very High |

| Reaction Optimization | Slow and Laborious | Rapid (via parallel screening) | Very Rapid (via sequential screening) |

| Reagent Consumption | High per experiment | Low (miniaturized scale) | Very Low (small reactor volumes) |

While the direct application of these advanced synthetic methodologies to this compound remains an area for future research, the existing technologies offer powerful tools that could significantly accelerate the exploration of its chemical space and the discovery of new derivatives with potentially enhanced biological activities.

Sophisticated Structural Characterization and Elucidation of Violaceol I Tetraacetate

X-ray Diffraction Crystallography for Three-Dimensional Structure and Absolute Configuration

The process of X-ray crystallography is fundamental for establishing the absolute configuration of chiral molecules, which is crucial for understanding their biological activity. nih.gov Without crystallographic data, the stereochemistry of Violaceol I tetraacetate remains unconfirmed.

Computational Structural Elucidation and Molecular Modeling

Similarly, a review of existing research reveals no specific computational studies focused on this compound. Computational chemistry provides valuable insights into molecular structure and behavior where experimental data is lacking.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict and interpret the spectroscopic properties of molecules, such as NMR and infrared spectra. scielo.brrsc.orgnih.govmdpi.comeurjchem.com There is no evidence of DFT calculations being performed to predict the spectroscopic data of this compound. Such calculations would be instrumental in correlating theoretical structural models with experimental spectroscopic findings, aiding in the confirmation of the compound's identity and structure.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics simulations are computational techniques used to explore the different spatial arrangements (conformers) a molecule can adopt and how it moves over time. These methods are vital for understanding a molecule's flexibility and its interactions with other molecules. No studies detailing the conformational analysis or molecular dynamics simulations of this compound have been reported in the scientific literature.

Investigation of Biological Activities and Molecular Mechanisms of Violaceol I Tetraacetate in in Vitro Systems

Anti-Pathogenic Modalities of Violaceol I Tetraacetate

Antibacterial Mechanisms and Cell-Target Interactions

This compound, a derivative of violacein (B1683560), has demonstrated notable antimicrobial properties, positioning it as a compound of interest for the development of new antibiotics. Its efficacy extends to various pathogenic bacteria, including drug-resistant strains. The primary mechanism of its antibacterial action involves the inhibition of actin polymerization. This process is initiated by an increase in the intracellular calcium ion concentration, which subsequently leads to the aggregation of F-actin and an elongation of the cell shape. This calcium-dependent mechanism is characterized by a strong, dose-dependent association with G-actin, thereby inhibiting its polymerization.

The ability of this compound to interfere with fundamental cellular processes like cytoskeletal formation highlights its potential as a broad-spectrum antibacterial agent. The disruption of actin dynamics can affect various cellular functions, including cell division, motility, and maintenance of cell shape, ultimately leading to bacterial cell death.

Antifungal Action and Cellular Disruptions

The antifungal activity of this compound is also attributed to its ability to disrupt essential cellular structures and functions. Similar to its antibacterial action, the compound's interference with actin polymerization is a key mechanism against fungal pathogens. By altering the fungal cytoskeleton, it can impede processes crucial for fungal growth and proliferation, such as hyphal extension and cell division.

Furthermore, some antimicrobial peptides, which share mechanistic similarities with compounds that target cellular membranes, exert their effects by acting on the cell wall and cell membrane. mdpi.com They can affect the synthesis of cell wall components or directly disrupt the structural integrity of the cell wall and membrane, leading to the leakage of cellular contents and ultimately, cell death. mdpi.com This dual action on both the cytoskeleton and the cell envelope contributes to its potent antifungal properties.

Antiprotozoal Activity and Parasite Pathogen Interruption

This compound and related compounds have shown potential in combating various parasitic protozoa. Studies have demonstrated the antiprotozoal effects of various natural and synthetic compounds against a range of human parasites, including Plasmodium falciparum, Trypanosoma brucei rhodesiense, Trypanosoma cruzi, and Leishmania donovani. researchgate.netnih.gov For instance, certain carbamate (B1207046) derivatives have exhibited strong antiprotozoal activity against Giardia duodenalis and Trichomonas vaginalis, with some compounds showing significantly greater potency than existing drugs. mdpi.com

The mechanisms underlying this antiprotozoal activity often involve the targeting of parasite-specific metabolic pathways or cellular components. For example, some compounds are thought to inhibit enzymes crucial for the parasite's survival, such as pyruvate-ferredoxin oxidoreductase in T. vaginalis or β-tubulin in G. duodenalis. mdpi.com Additionally, the disruption of the parasite's antioxidant defense system and the inhibition of vital enzymes like proteases have been identified as effective strategies. mdpi.com The ability of this compound to interfere with fundamental cellular processes suggests it may act on similar targets within protozoan parasites, thereby interrupting their life cycle and pathogenesis.

Resistance Mechanisms and Overcoming Strategies

The emergence of antimicrobial resistance is a significant challenge in the treatment of infectious diseases. Bacteria can develop resistance through various mechanisms, including limiting drug uptake, modifying the drug target, inactivating the drug, and actively pumping the drug out of the cell (efflux). nih.govfrontiersin.org For instance, resistance to β-lactam antibiotics can occur through hydrolysis of the drug by β-lactamase enzymes, alterations in penicillin-binding proteins (PBPs), or the action of efflux pumps. nih.gov

Strategies to overcome resistance are multifaceted. One approach is the development of new therapeutic agents that act on novel targets or employ different mechanisms of action, such as this compound's inhibition of actin polymerization. Combination therapies, where a new agent is used alongside traditional antibiotics, can also be effective. This can create synergistic effects, for instance by promoting the absorption of the conventional antibiotic. mdpi.commdpi.com Furthermore, targeting the resistance mechanisms themselves, such as inhibiting efflux pumps, presents another promising strategy. mdpi.com The development of compounds that can circumvent or are not susceptible to existing resistance mechanisms is a critical area of research.

Anti-Neoplastic and Cytotoxic Mechanisms of this compound

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Necroptosis)

This compound has been investigated for its potential as an anti-cancer agent due to its ability to induce programmed cell death in neoplastic cells. The primary mechanism identified is the induction of apoptosis, a regulated process of cell death essential for tissue homeostasis. wikipedia.org In vitro studies have demonstrated that treatment with this compound can lead to a significant reduction in the viability of cancer cells and an increase in apoptotic markers.

The induction of apoptosis by this compound involves the activation of key executioner proteins, particularly caspases. For example, in human breast cancer cells (MCF-7), the compound has been shown to trigger an increase in Annexin V positivity and the activation of caspase-3, both of which are hallmarks of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic pathway, which is triggered by external signals via death receptors, and the intrinsic pathway, which is initiated by cellular stress and involves the mitochondria. wikipedia.org Both pathways converge on the activation of executioner caspases that dismantle the cell. wikipedia.org

Necroptosis is another form of programmed cell death that can be induced when apoptosis is inhibited. It is a regulated form of necrosis and is dependent on the kinase activity of RIPK1 and RIPK3. nih.gov While the direct induction of necroptosis by this compound has not been extensively detailed, the crosstalk between apoptosis and necroptosis pathways suggests that targeting one could potentially activate the other, providing an alternative route for eliminating cancer cells. nih.govmdpi.com

Table 1: Investigated Biological Activities of this compound and Related Compounds

| Biological Activity | Target Organism/Cell Type | Observed Effect/Mechanism |

|---|---|---|

| Antibacterial | Pathogenic Bacteria (including drug-resistant strains) | Inhibition of actin polymerization, leading to F-actin aggregation and cell shape elongation. |

| Antifungal | Fungal Pathogens | Disruption of the fungal cytoskeleton through inhibition of actin polymerization. |

| Antiprotozoal | Giardia duodenalis, Trichomonas vaginalis | Potent activity, potentially through inhibition of key parasitic enzymes. mdpi.com |

| Anti-Neoplastic | Human Breast Cancer Cells (MCF-7) | Induction of apoptosis, activation of caspases, and modulation of cell cycle progression. |

An article on the specific biological activities of This compound as requested cannot be generated at this time.

A thorough investigation of scientific literature and databases reveals a significant lack of specific research data for the compound "this compound." The available information is insufficient to provide scientifically accurate content for the detailed outline provided.

Key Findings from the Literature Search:

Existence of Isomers: Research primarily focuses on two related isomers, Violaceol I and Violaceol II, which are naturally produced by fungi such as Trichoderma polyalthiae. researchgate.netresearchgate.net

Use in Structural Analysis: One study notes that for the purpose of determining their chemical structures, Violaceol I and Violaceol II were converted into their tetraacetate forms. capes.gov.brresearchgate.net This confirms the existence of "this compound" as a chemical entity, but primarily in the context of laboratory synthesis for structural elucidation rather than as a subject of extensive biological investigation.

Data Pertains to a Different Compound: The majority of detailed biological data, including specific antioxidant, anti-inflammatory, and enzyme inhibition activities, is available for the isomeric compound Violaceol II tetraacetate (CAS 81835-43-0). This compound is more widely studied and commercially available for research purposes.

Lack of Specific Data: There are no available studies that specifically test this compound for the activities mentioned in the requested outline, including:

Inhibition of key signaling pathways and molecular targets.

Quantitative antioxidant and free radical scavenging capabilities (e.g., IC50 values).

Specific mechanisms of Reactive Oxygen Species (ROS) modulation.

Detailed anti-inflammatory and immunomodulatory effects.

Enzyme modulation and receptor binding studies.

Parent Compound Information: While some data exists for the parent compound, Violaceol I , it is largely limited to its antimicrobial properties, which are reported to be less potent than those of Violaceol II. researchgate.netresearchgate.net A general mention of potential anti-inflammatory properties exists without supporting data. researchgate.net

Due to the absence of specific, verifiable research findings for this compound, generating a thorough and scientifically accurate article that adheres to the provided outline is not possible without resorting to speculation or incorrectly applying data from a different compound.

Ecological and Natural Occurrence Studies of Violaceol I Tetraacetate

Identification of Natural Biosynthetic Sources and Microbial Producers

There is currently no scientific literature identifying the natural biosynthetic sources or microbial producers of Violaceol I tetraacetate.

Geographic Distribution and Habitat Associations of Producer Organisms

As no producer organisms for this compound have been identified, there is no information on their geographic distribution or habitat associations.

Role of this compound in Interspecies Interactions and Chemical Ecology

The role of this compound in interspecies interactions and chemical ecology is unknown, as the compound has not been found in a natural context.

Analytical Methodologies for Violaceol I Tetraacetate Quantification and Profiling

Chromatographic Separation Techniques (e.g., HPLC-UV/MS, GC-MS) for Isolation and Purity Assessment

Chromatography is the cornerstone for separating Violaceol I tetraacetate from reaction precursors, byproducts, or components of a complex mixture. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent and effective technique for this purpose.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is ideally suited for this compound, given its increased lipophilicity compared to its parent compound, Violaceol I. The analysis typically employs a C18 stationary phase, which effectively retains the nonpolar analyte. A gradient elution method is standard, starting with a higher proportion of aqueous solvent and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol. This ensures sharp, well-resolved peaks.

UV-Vis Detection: The core violacein (B1683560) chromophore in this compound absorbs strongly in the visible region of the electromagnetic spectrum. The maximum absorbance (λmax) is typically observed around 570-580 nm, similar to the parent compound, allowing for sensitive detection and quantification using a UV-Vis or Diode-Array Detector (DAD). Purity is commonly assessed by calculating the peak area percentage at this wavelength. A purity level of >98% is often required for subsequent biological or chemical studies.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides definitive structural confirmation. Using electrospray ionization (ESI) in positive mode, this compound (C₂₈H₂₃N₃O₈, Molecular Weight: 529.51 g/mol ) is primarily detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 530.5. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): The application of GC-MS for analyzing this compound is limited due to the compound's high molecular weight and low volatility. The high temperatures required for vaporization in the GC inlet port (>250 °C) can lead to thermal degradation of the molecule before it reaches the detector. Therefore, GC-MS is not a primary method for intact analysis but could potentially be used to analyze smaller, more volatile degradation products if thermal stability studies are being conducted.

The table below summarizes typical parameters for the chromatographic analysis of this compound.

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection Method | Key Analytical Information |

|---|---|---|---|---|

| HPLC-UV/DAD | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient: Water (with 0.1% Formic Acid) and Acetonitrile | UV-Vis or Diode-Array Detector (DAD) | Purity assessment via peak area % at λmax ≈ 575 nm; Retention time for identification. |

| HPLC-MS | Reversed-Phase C18 or C8 | Gradient: Water (with 0.1% Formic Acid) and Methanol/Acetonitrile | Mass Spectrometer (e.g., ESI-QTOF, ESI-Triple Quad) | Structural confirmation via detection of [M+H]⁺ at m/z 530.5; High-resolution mass for elemental composition. |

| GC-MS | High-temperature capillary column (e.g., DB-5ms) | Helium | Mass Spectrometer (Electron Ionization) | Generally unsuitable for intact analysis due to thermal lability; may be used for degradation studies. |

Spectroscopic Quantification Methods (e.g., UV-Vis, NMR, Fluorimetry)

Once isolated and purified, this compound can be quantified and further characterized using various spectroscopic techniques.

UV-Vis Spectroscopy: This is a rapid and accessible method for quantifying the pure compound in a non-absorbing solvent. By constructing a calibration curve of known concentrations versus absorbance, the concentration of an unknown sample can be determined using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) at its λmax (~575 nm) is a critical parameter for this calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for unambiguous structure elucidation and can also be used for quantification (qNMR).

¹H NMR: The proton NMR spectrum provides a unique fingerprint. Key diagnostic signals for this compound include four distinct singlets in the δ 2.0–2.5 ppm region, each integrating to 3 protons. These signals correspond to the four methyl groups of the acetate (B1210297) esters and confirm the complete acetylation of the parent Violaceol I. The complex aromatic region (δ 7.0–8.5 ppm) confirms the integrity of the indole (B1671886) core.

¹³C NMR: The carbon spectrum complements the proton data. The presence of four carbonyl carbon signals from the acetate groups around δ 168–172 ppm is a definitive marker of the structure.

Quantitative NMR (qNMR): By adding a certified internal standard of known concentration to the NMR sample, the concentration of this compound can be determined with high precision and accuracy without the need for a compound-specific calibration curve. The concentration is calculated by comparing the integral of a characteristic analyte signal (e.g., one of the acetate methyl signals) to the integral of a known signal from the internal standard.

Fluorimetry: The potential for fluorimetric detection depends on the intrinsic fluorescence properties of this compound. While indole-containing structures often fluoresce, the extended conjugation and specific functional groups in the violacein scaffold may influence or quench this property. The applicability of this highly sensitive technique would first require the characterization of its excitation and emission spectra. If fluorescent, it could offer a method with a very low limit of detection.

The table below outlines the principles and applications of these spectroscopic methods.

| Method | Principle | Key Parameters / Signals | Primary Application |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures light absorbance based on Beer-Lambert Law. | λmax ≈ 575 nm; Molar extinction coefficient (ε). | Routine quantification of pure samples. |

| ¹H NMR Spectroscopy | Measures nuclear spin transitions of protons in a magnetic field. | Singlets for acetate methyls (4x, 3H each) at δ 2.0–2.5 ppm; Aromatic signals at δ 7.0–8.5 ppm. | Unambiguous structural elucidation and purity check. |

| Quantitative NMR (qNMR) | Compares signal integral of analyte to that of an internal standard. | Well-resolved analyte and standard signals. | Highly accurate, primary method for concentration determination. |

| Fluorimetry | Measures fluorescence emission after excitation at a specific wavelength. | Excitation and emission wavelengths (requires characterization). | Potentially ultra-sensitive detection (if fluorescent). |

Development of Bioanalytical Assays for Detection in Complex Biological Matrices

Detecting and quantifying this compound in biological matrices such as plasma, serum, or cell lysates presents significant challenges due to the presence of interfering endogenous substances (e.g., proteins, lipids, salts). Developing a robust bioanalytical assay is crucial for pharmacokinetic or cell-based studies. The process involves two key stages: sample preparation and instrumental analysis.

Sample Preparation: The goal of sample preparation is to extract the analyte from the matrix and remove interferences.

Protein Precipitation (PPT): A simple and rapid method where a large volume of cold organic solvent (e.g., acetonitrile) is added to the biological sample. This denatures and precipitates the majority of proteins. After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique exploits the differential solubility of the analyte. An immiscible organic solvent (e.g., ethyl acetate) is used to extract the relatively nonpolar this compound from the aqueous biological sample, leaving polar interferences behind.

Solid-Phase Extraction (SPE): This is the most selective and effective method for sample cleanup. A biological sample is passed through a cartridge (e.g., a C18 SPE cartridge) that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent.

Instrumental Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for bioanalytical assays due to its exceptional sensitivity and selectivity. The method operates in Multiple Reaction Monitoring (MRM) mode.

MRM Principle:

The first mass analyzer (Q1) is set to select only the precursor ion of this compound ([M+H]⁺ at m/z 530.5).

This selected ion is fragmented in a collision cell (q2).

The second mass analyzer (Q3) is set to monitor for one or more specific, high-intensity fragment ions (product ions). For example, a common fragmentation pathway for acetylated compounds is the loss of ketene (B1206846) (CH₂=C=O, 42.01 Da). A potential MRM transition would be m/z 530.5 → m/z 488.5 .

Assay Validation: A fully developed bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) to ensure the data generated is reliable and reproducible.

Comparative and Interdisciplinary Academic Research on Violaceol I Tetraacetate

Comparative Analysis with Related Natural Products and Synthetic Congeners

A cornerstone of Violaceol I tetraacetate research is the comparative analysis against its parent compounds and other structural analogs. These studies are crucial for establishing structure-activity relationships (SAR), where minor chemical modifications, such as acetylation, can lead to significant changes in biological function.

This compound belongs to the diphenyl ether class of natural products. researchgate.net Its biological activity is best understood when compared to its immediate precursors, Violaceol I and Violaceol II. These parent compounds, isolated from endophytic fungi like Trichoderma polyalthiae and Aspergillus tabacinus, exhibit a broad spectrum of antimicrobial activity. researchgate.netjst.go.jpnih.gov

Research has shown that both Violaceol I and Violaceol II are active against various human and plant pathogens. researchgate.netnih.gov However, their potency can differ. One study found that Violaceol I exhibited higher Minimum Inhibitory Concentration (MIC) values (indicating lower potency) against a range of bacteria and Candida albicans compared to Violaceol II. researchgate.netjst.go.jp Conversely, another study investigating plant pathogens found no significant difference in the antimicrobial activity between the two compounds. nih.gov Both have also been identified as dual inhibitors of SARS-CoV-2 Mpro and PLpro, with Violaceol I showing an IC₅₀ of 8.27 µM against Mpro and 42.35 µM against PLpro. nih.gov

The acetylation of natural products is a common strategy to enhance their bioactivity, stability, or lipophilicity. mdpi.comresearchgate.net Acetylation can serve as a protective mechanism during biosynthesis and alter chemical reactivity. researchgate.net In other classes of natural products, such as flavonoids, O-acetylation has been shown to notably enhance the cell proliferation inhibitory effect against various cancer cells. mdpi.comresearchgate.net While specific comparative bioactivity data for this compound is not extensively detailed in current literature, the principles of acetylation suggest it may possess altered potency or metabolic stability compared to the parent Violaceol I.

| Pathogen | Violaceol I MIC (µg/mL) | Violaceol II MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | <9.765–156.25 | <9.765–312.5 | researchgate.netjst.go.jp |

| MRSA | <9.765–156.25 | <9.765–312.5 | researchgate.netjst.go.jp |

| Bacillus subtilis | <9.765–156.25 | <9.765–312.5 | researchgate.netjst.go.jp |

| Salmonella typhimurium | <9.765–156.25 | <9.765–312.5 | researchgate.netjst.go.jp |

| Candida albicans | <9.765–156.25 | <9.765–312.5 | researchgate.netjst.go.jp |

| Magnaporthe oryzae | 6.3–25 | 6.3–25 | nih.gov |

| Pectobacterium carotovorum | 6.3–25 | 6.3–25 | nih.gov |

Understanding how structural variations affect the mechanism of action is a key area of investigation. The violaceol analog series has been associated with multiple distinct biological mechanisms.

One reported mechanism for Violaceol I and II is the inhibition of actin, a critical component of the eukaryotic cytoskeleton. researchgate.net This activity induces changes in cell shape in fibroblast cells, highlighting their potential as chemical probes for studying cytoskeletal dynamics. researchgate.net

In a separate line of research, Violaceol I and its structural analog Sydowiol B were identified as dual inhibitors of two crucial SARS-CoV-2 proteases: the main protease (Mpro) and the papain-like protease (PLpro). nih.govnih.gov Molecular dynamics simulations suggest these compounds bind to highly conserved regions of the viral enzymes, indicating potential for broad-spectrum antiviral activity. nih.govnih.gov The ability of the same structural backbone to target entirely different macromolecules—cytoskeletal proteins versus viral enzymes—demonstrates the mechanistic versatility of the diphenyl ether scaffold and underscores the importance of comparative studies to elucidate the full range of biological activities.

Methodological Innovations and Comparative Experimental Designs in this compound Research

The study of this compound and its congeners relies on a suite of sophisticated and evolving methodologies for synthesis, purification, characterization, and evaluation.

The synthesis of acetylated derivatives like this compound typically involves standard acetylation reactions, for example, using acetic anhydride (B1165640) with a catalyst. For creating a wider range of analogs for SAR studies, researchers employ techniques like diversity-oriented synthesis to generate libraries of related diphenyl ethers. researchgate.netacs.org Semisynthetic approaches, where a natural product scaffold is isolated and then chemically modified, are also common for this class of compounds. mdpi.com

Structure elucidation and the crucial differentiation between isomers like Violaceol I and II are accomplished through a combination of advanced spectroscopic techniques. uoa.gr High-resolution mass spectrometry (HRMS) establishes the molecular formula, while one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like COSY, HSQC, and HMBC, are used to piece together the molecular structure. researchgate.netmdpi.com In some cases, single-crystal X-ray diffraction provides definitive structural confirmation. mdpi.com

Comparative experimental designs are fundamental to this research. To establish SAR, a series of analogs are typically tested in parallel using standardized bioassays. mdpi.com For antimicrobial evaluation, this involves determining MIC values against a panel of clinically or agriculturally relevant pathogens. researchgate.netnih.gov For anticancer research, the half-maximal inhibitory concentration (IC₅₀) is measured across various human cancer cell lines. mdpi.com These comparative assays allow for direct correlation between specific structural modifications (e.g., the position of a hydroxyl group or the addition of an acetate) and the resulting change in biological potency.

Integration with Broader Academic Disciplines (e.g., Chemical Biology, Omics Technologies)

Research on this compound is increasingly integrated with other disciplines, particularly chemical biology and 'omics' technologies, to gain a systems-level understanding of its function.

In the realm of chemical biology , violaceol and its analogs are used as chemical probes to dissect complex biological processes. frontiersin.org Their function as actin inhibitors allows researchers to study the role of the cytoskeleton in cell motility, division, and morphology. researchgate.net Furthermore, the integration of computational chemistry and molecular dynamics simulations with experimental data helps to visualize and understand how these molecules interact with their protein targets at an atomic level, as demonstrated in the studies of their binding to viral proteases. nih.gov This synergy between synthesis, biological testing, and computational modeling is a hallmark of modern chemical biology.

Omics technologies offer a powerful, holistic approach to understanding the effects of a compound on a biological system. frontiersin.org While large-scale omics studies specifically on this compound are emerging, related research showcases the potential of these methods. For instance, a genome-wide deletion library of the fungus Aspergillus nidulans was used to create genetic links to the biosynthetic pathways of violaceols. ebi.ac.uk This genomic approach helps uncover the enzymes responsible for producing the core structure. In other fields, "natural history-guided omics" combines metabolomics and transcriptomics to identify novel defensive compounds in plants and the genes responsible for their production. nih.gov Applying similar transcriptomic (gene expression) or proteomic (protein expression) analyses to cells treated with this compound could reveal the full spectrum of cellular pathways it perturbs, offering unbiased insights into its mechanism of action and potential off-target effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Violaceol I tetraacetate, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves acetylation of the parent compound under controlled conditions (e.g., anhydrous acetic acid with catalytic sulfuric acid). Purity optimization requires chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for separation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural validation. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) can further enhance purity .

- Key Considerations : Monitor reaction kinetics via thin-layer chromatography (TLC) to avoid over-acetylation. Quantify impurities using Gas Chromatography-Mass Spectrometry (GC-MS) .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, humidity). Use UV-Vis spectroscopy to track degradation products and High-Resolution Mass Spectrometry (HRMS) to identify decomposition pathways. For quantitative analysis, employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients .

- Key Considerations : Include control samples and replicate experiments to distinguish environmental vs. intrinsic instability .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological mechanisms of this compound in vitro?

- Methodological Answer : Use dose-response assays (e.g., IC50 determination in cancer cell lines) with negative controls (untreated cells) and positive controls (known inhibitors). Pair this with transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Validate mechanistic hypotheses using CRISPR-Cas9 knockout models of target genes .

- Data Contradiction Analysis : If bioactivity varies across cell lines, assess membrane permeability via cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) or evaluate metabolic inactivation using liver microsome assays .

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?

- Methodological Answer : Perform a meta-analysis of existing studies, focusing on variables such as cell culture conditions (e.g., serum concentration, oxygen levels) and compound solubility (e.g., DMSO concentration). Replicate conflicting experiments with standardized protocols, including blinded data analysis to minimize bias .

- Advanced Technique : Use machine learning (e.g., random forest models) to identify confounding variables (e.g., batch effects in cell lines) that explain discrepancies .

Q. What strategies are effective for elucidating the compound’s pharmacokinetic profile in preclinical models?

- Methodological Answer : Administer this compound via intravenous and oral routes in rodent models. Collect plasma samples at timed intervals and quantify compound levels using Ultra-HPLC coupled with tandem MS (UHPLC-MS/MS). Calculate pharmacokinetic parameters (e.g., half-life, bioavailability) via non-compartmental analysis (NCA) using software like Phoenix WinNonlin .

- Challenges : Address low bioavailability by formulating the compound with absorption enhancers (e.g., lipid nanoparticles) and validate efficacy in xenograft models .

Methodological Frameworks for Research Design

Q. How to formulate a research question addressing gaps in this compound’s structure-activity relationships (SAR)?

- Guidance : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: “How do structural modifications at the C-3 position affect this compound’s antiproliferative activity in BRCA1-mutant cells?” Use molecular docking simulations (AutoDock Vina) to predict binding affinities and synthesize analogs for empirical validation .

- Avoid Pitfalls : Ensure the question is neither overly broad nor technically unfeasible (e.g., avoid open-ended inquiries like “What is the best derivative?”) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?

- Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response curves) to calculate EC50/IC50 values. For multi-factorial experiments (e.g., combination therapies), apply ANOVA with post-hoc Tukey tests. Validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

- Advanced Tool : Implement Bayesian hierarchical models to account for inter-experiment variability in high-throughput screening data .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in this compound research?

- Guidelines :

- Data Transparency : Share raw spectra, chromatograms, and experimental protocols via repositories like Zenodo or Figshare.

- Reagent Validation : Certify compound purity (>95%) with orthogonal methods (NMR, HRMS) and document batch numbers .

- Negative Controls : Include solvent-only controls in bioassays to rule out vehicle effects .

Q. What ethical frameworks apply when studying this compound in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Justify sample sizes via power analysis and minimize animal suffering through humane endpoints (e.g., tumor volume limits). Obtain approval from Institutional Animal Care and Use Committees (IACUC) .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound

| Parameter | Technique | Example Conditions |

|---|---|---|

| Purity Analysis | HPLC-UV (C18 column) | 70:30 Acetonitrile/Water, 1 mL/min |

| Structural Elucidation | ¹H/¹³C NMR (400 MHz, CDCl₃) | Referenced to TMS (0 ppm) |

| Degradation Products | UHPLC-QTOF-MS | Electrospray Ionization (ESI+), m/z 100–1000 |

Table 2 : Key Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.